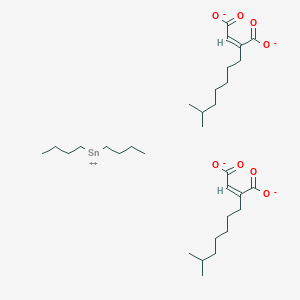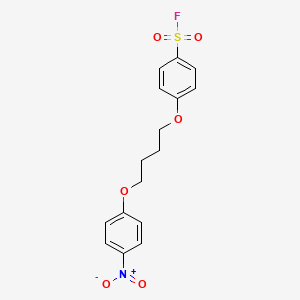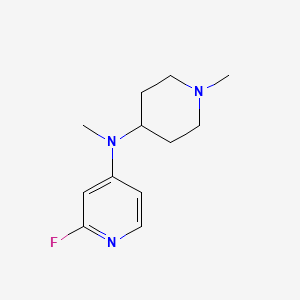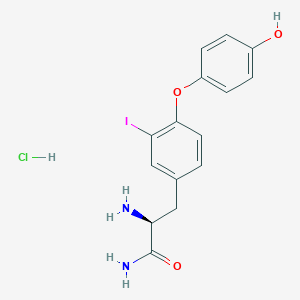
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyphenoxy group, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the hydroxyphenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the hydroxyphenoxy group.
Iodination: The hydroxyphenoxy intermediate is then iodinated using iodine or an iodine-containing reagent under controlled conditions to introduce the iodophenyl group.
Amination: The iodinated intermediate undergoes a reaction with an amine source to introduce the amino group.
Formation of the propanamide: The final step involves the formation of the propanamide group through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone-type compounds.
Reduction: The iodophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of phenoxypropionic acid herbicides.
4-Propionamidophenol: Known for its use in various chemical syntheses.
Uniqueness
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride stands out due to the presence of both the hydroxyphenoxy and iodophenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H16ClIN2O3 |
|---|---|
Molecular Weight |
434.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C15H15IN2O3.ClH/c16-12-7-9(8-13(17)15(18)20)1-6-14(12)21-11-4-2-10(19)3-5-11;/h1-7,13,19H,8,17H2,(H2,18,20);1H/t13-;/m0./s1 |
InChI Key |
KIYWQCLIVUIWET-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)N)I.Cl |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)N)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


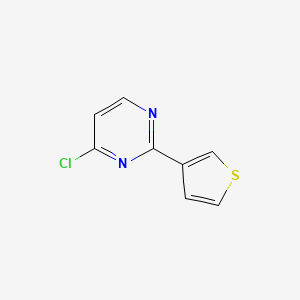
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
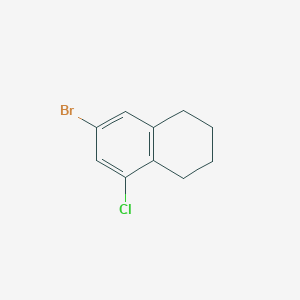

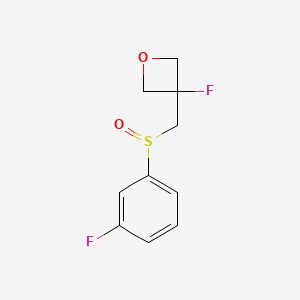
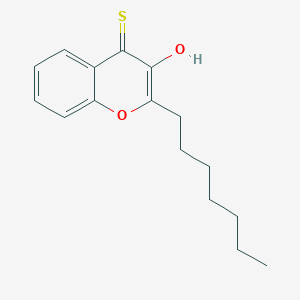
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
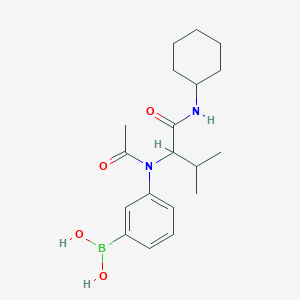
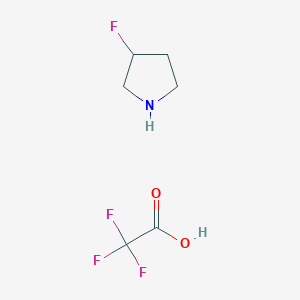

![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
